N-cyclohexyl-1-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclohexyl-1-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-cyclohexyl-1-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazoloquinazoline core with a sulfanyl reagent, such as thiol or disulfide, under suitable conditions.
Attachment of the Ethoxyphenyl Group: This step involves the reaction of the intermediate with an ethoxyphenyl derivative, often under nucleophilic substitution conditions.
Cyclohexyl Group Introduction: This step involves the reaction of the intermediate with a cyclohexylamine derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-cyclohexyl-1-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, often using reagents such as sodium borohydride or lithium aluminum hydride, to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents such as alkyl halides or acyl chlorides, to introduce new functional groups.
Scientific Research Applications
N-cyclohexyl-1-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or protein synthesis, leading to cell death in microbial or cancer cells .
Comparison with Similar Compounds
N-cyclohexyl-1-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:
Triazoloquinoxalines: These compounds have a similar triazolo core but differ in the quinoxaline ring structure.
Triazolothiadiazines: These compounds have a similar triazolo core but differ in the thiadiazine ring structure.
Triazolopyrimidines: These compounds have a similar triazolo core but differ in the pyrimidine ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
IUPAC Name |
N-cyclohexyl-1-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4S/c1-3-36-20-12-9-17(10-13-20)23(33)16-37-27-30-29-26-31(2)25(35)21-14-11-18(15-22(21)32(26)27)24(34)28-19-7-5-4-6-8-19/h9-15,19H,3-8,16H2,1-2H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDAXUGBGHHFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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